c[L-mTyr-D-pro-L-Phe-D-trp]
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Overview
Description
The compound C[L-mTyr-D-pro-L-Phe-D-trp] is a macrocyclic tetrapeptide, which is a type of cyclic peptide consisting of four amino acids. This compound is known for its unique structural properties and potential biological activities, particularly in the field of opioid receptor research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C[L-mTyr-D-pro-L-Phe-D-trp] typically involves solid-phase peptide synthesis (SPPS) followed by cyclization in solution. The linear peptide is first assembled on a solid support using Fmoc-protected amino acids and coupling agents such as TBTU/HOBt/DIPEA. After the linear sequence is completed, the peptide is cleaved from the resin and cyclized in solution to form the macrocyclic structure .
Industrial Production Methods
While specific industrial production methods for C[L-mTyr-D-pro-L-Phe-D-trp] This may include the use of automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
C[L-mTyr-D-pro-L-Phe-D-trp]: can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target specific functional groups within the peptide.
Substitution: Substitution reactions can modify the side chains of the amino acids, potentially altering the peptide’s biological activity
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents can be employed depending on the desired modification, such as alkylating agents for side chain modifications
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of kynurenine derivatives .
Scientific Research Applications
C[L-mTyr-D-pro-L-Phe-D-trp]: has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide cyclization and conformational analysis.
Biology: Investigated for its interactions with opioid receptors, particularly the kappa opioid receptor (KOR) and delta opioid receptor (DOR).
Medicine: Explored for its potential therapeutic effects in pain management and addiction treatment.
Industry: Utilized in the development of new peptide-based drugs and as a scaffold for designing bioactive compounds .
Mechanism of Action
The mechanism of action of C[L-mTyr-D-pro-L-Phe-D-trp] involves its interaction with opioid receptors. It exhibits kappa opioid receptor antagonism, which can prevent stress-induced reinstatement of extinguished cocaine-conditioned place preference. The compound’s activity is mediated by its ability to bind to the receptor and inhibit its function, thereby modulating pain perception and stress responses .
Comparison with Similar Compounds
C[L-mTyr-D-pro-L-Phe-D-trp]: can be compared with other similar macrocyclic tetrapeptides, such as:
CJ-15,208: Another macrocyclic tetrapeptide with similar opioid receptor activity.
Cyclo[Phe-D-Pro-Phe-Trp]: A stereoisomer with distinct opioid activity profiles.
Cyclo[Phe-D-Pro-Phe-D-Trp]: Exhibits different receptor affinities and biological activities
The uniqueness of C[L-mTyr-D-pro-L-Phe-D-trp] lies in its specific amino acid sequence and the resulting biological activities, particularly its kappa opioid receptor antagonism .
Properties
Molecular Formula |
C34H35N5O5 |
---|---|
Molecular Weight |
593.7 g/mol |
IUPAC Name |
(3S,6R,9S,12R)-9-benzyl-3-[(3-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C34H35N5O5/c40-24-11-6-10-22(16-24)18-29-34(44)39-15-7-14-30(39)33(43)37-27(17-21-8-2-1-3-9-21)31(41)36-28(32(42)38-29)19-23-20-35-26-13-5-4-12-25(23)26/h1-6,8-13,16,20,27-30,35,40H,7,14-15,17-19H2,(H,36,41)(H,37,43)(H,38,42)/t27-,28+,29-,30+/m0/s1 |
InChI Key |
NMGCCCXRAFVYBR-RRGQHJHPSA-N |
Isomeric SMILES |
C1C[C@@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N2C1)CC3=CC(=CC=C3)O)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6 |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC(=CC=C3)O)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6 |
Origin of Product |
United States |
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